3-Cyano-5-(3-cyanophenyl)phenol
CAS No.: 1261953-08-5
Cat. No.: VC11765831
Molecular Formula: C14H8N2O
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261953-08-5 |
|---|---|
| Molecular Formula | C14H8N2O |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 3-(3-cyanophenyl)-5-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C14H8N2O/c15-8-10-2-1-3-12(4-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H |
| Standard InChI Key | NFXUXYGUELJKQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C#N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C#N |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
3-Cyano-5-(3-cyanophenyl)phenol is systematically named 3-(3-cyanophenyl)-5-hydroxybenzonitrile under IUPAC guidelines. Its canonical SMILES representation, \text{C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C#N, highlights the connectivity of the two benzene rings bridged by a hydroxyl group and cyano substituents. The compound’s InChIKey, NFXUXYGUELJKQC-UHFFFAOYSA-N, provides a unique identifier for database referencing.
Crystallographic and Conformational Analysis
While direct crystallographic data for 3-cyano-5-(3-cyanophenyl)phenol is limited, analogous structures such as 1,2-bis[2-methyl-5-(3-cyanophenyl)-3-thienyl]hexafluorocyclopentene offer insights into the steric and electronic effects of cyanophenyl groups. In such systems, the angle between the perfluorocyclopentene and thiophene rings is approximately , with a shortened bond length of 1.349 Å . These findings suggest that the cyanophenyl moiety induces significant planarity distortions, which may influence the photochemical activity and stacking behavior of related compounds .
Table 1: Key Physicochemical Properties of 3-Cyano-5-(3-cyanophenyl)phenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.23 g/mol | |
| SMILES | \text{C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C#N | |
| PubChem CID | 53219845 | |
| Hazard Classification | Irritant (skin/eyes) |
Synthesis Pathways and Optimization
Bromination and Alkylation Strategies
A patent describing the synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid provides indirect insights into methodologies applicable to 3-cyano-5-(3-cyanophenyl)phenol . For instance, bromination of 4-hydroxybenzonitrile with bromine () in dichloromethane at subzero temperatures yields 3-bromo-4-hydroxybenzonitrile, which can undergo alkylation with bromoisobutane to introduce alkoxy groups . Subsequent cyanidation using cuprous cyanide () replaces bromine atoms with cyano groups, a step potentially adaptable to synthesizing the target compound .
Challenges in Cyano Group Installation
Applications in Material Science and Pharmaceuticals
Polymer and Coordination Chemistry
The electron-deficient cyano groups enhance the compound’s ability to act as a ligand in metal-organic frameworks (MOFs). For instance, cyanophenyl-substituted phenols have been used to construct luminescent Zn(II) complexes, where the -C≡N groups facilitate - stacking and charge transfer . Such properties are critical for developing optoelectronic materials and sensors.
Drug Discovery and Bioactivity
Diarylphenols with cyano substituents are explored as kinase inhibitors and antimicrobial agents. The hydroxyl group enables hydrogen bonding with biological targets, while the cyano groups improve lipid solubility and membrane permeability. Although specific bioactivity data for 3-cyano-5-(3-cyanophenyl)phenol is scarce, structurally related compounds exhibit IC values in the low micromolar range against cancer cell lines .
Future Research Directions
Computational Modeling of Reactivity
Density functional theory (DFT) studies could elucidate the compound’s electronic structure, predicting sites for electrophilic substitution or coordination. For example, the HOMO-LUMO gap, estimated at for similar cyanophenyl systems, correlates with charge-transfer efficiency .
Expansion into Catalysis
The compound’s ability to stabilize radical intermediates via resonance with the cyano groups makes it a candidate for photocatalytic applications. Testing its efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) could unveil novel catalytic pathways.
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